

Comparison of Crystallographic Data for Tricalcium Dinitride Polymorphs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tricalcium dinitride*

Cat. No.: *B13399361*

[Get Quote](#)

Tricalcium dinitride (Ca_3N_2) is known to exist in several polymorphic forms, with its crystal structure being the subject of numerous studies, particularly under high-pressure conditions. The structural parameters for the different phases have been determined through the analysis of diffraction data, primarily using the Rietveld refinement method.

The α -form of Ca_3N_2 , commonly encountered at ambient conditions, possesses a cubic anti-bixbyite structure.^[1] Under increasing pressure, Ca_3N_2 undergoes phase transitions. At approximately 9.6 GPa, it transforms to a monoclinic anti-B type structure, and at around 19.5 GPa, it transitions to a hexagonal anti-A type structure.^[2] Another high-pressure cubic phase, $\gamma\text{-Ca}_3\text{N}_2$, with an anti- Th_3P_4 defect structure, has also been identified.^[3]

A summary of the crystallographic data for various Ca_3N_2 polymorphs, as determined by different studies, is presented in the table below.

Phase	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Volume (Å ³)	Pressure (GPa)	DataSource
α -Ca ₃ N ₂	Ia-3 (anti-C type)	11.43 (206)	11.43	11.43	90	90	90	1494.81	Ambient	Materials Project[4]
α -Ca ₃ N ₂	Ia-3 (anti-C type)	11.41 (6(1))	11.41 (6(1))	11.41 (6(1))	90	90	90	1487.6	0.4	Hao et al. (2010)[2]
β -Ca ₃ N ₂	R-3c (167)	6.604	6.604	6.604	90	90	120	-	Ambient	Materials Project[5]
High-Pressure Phase	P6 ₃ /m mc (194)	3.626	3.626	6.136	90	90	120	69.9	-	Materials Project[6]
High-Pressure Phase	C2/m (12) (anti-B type)	6.133 (5)	10.61 (8(9))	6.840 (6)	90	108.9 (7(7))	90	419.8	15.6	Hao et al. (2010)[2]

High- Press- ure ure Phas- e (anti- A type)	P- 3m1 (164)	3.621 (1)	3.621 (1)	5.918 (3)	90	90	120	67.2	23.3	Hao et al. (2010)[2]
γ - Ca_3N_2	I-43d (220)	-	-	-	-	-	-	-	-	High Press- ure Klatyk et al. (2011)[3]

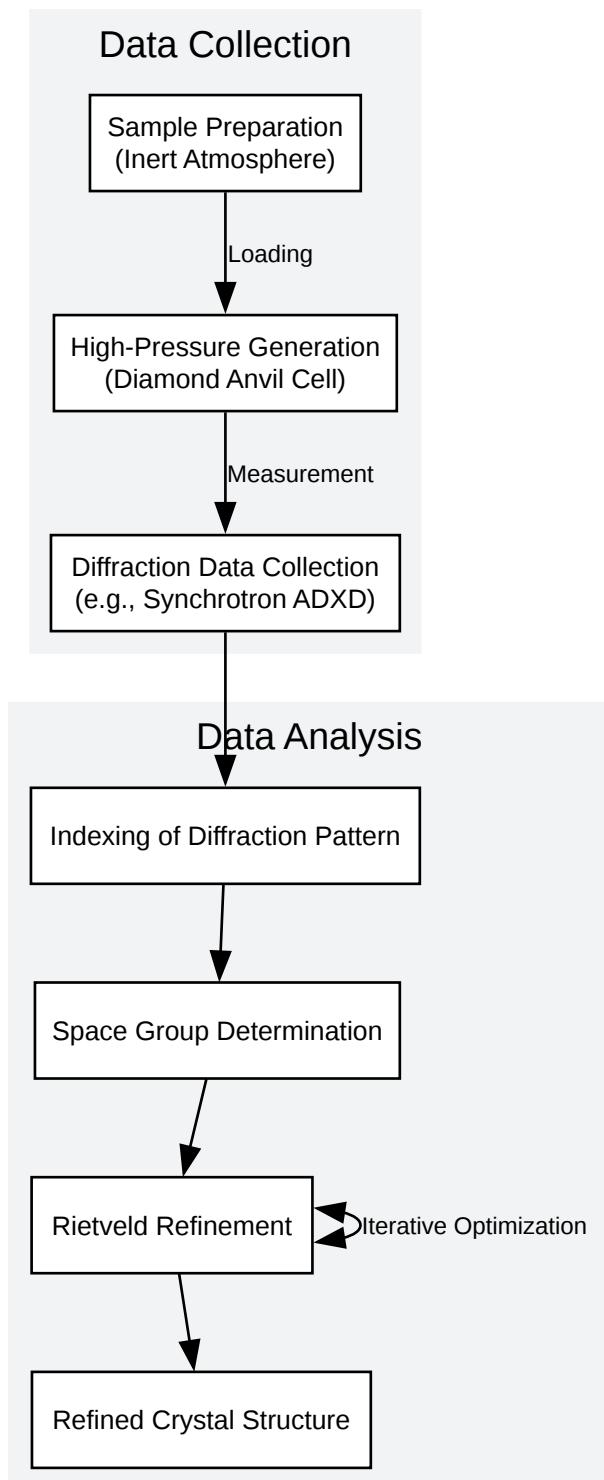
Experimental Protocols

The structural refinement of Ca_3N_2 from diffraction data involves several key experimental steps. The following provides a general overview of the methodologies employed in the cited studies.

Sample Preparation and Handling: Calcium nitride is highly reactive with moisture and air, readily decomposing to form calcium hydroxide and ammonia.^[1] Therefore, all sample handling must be performed in an inert atmosphere, such as a glovebox filled with argon or nitrogen gas.

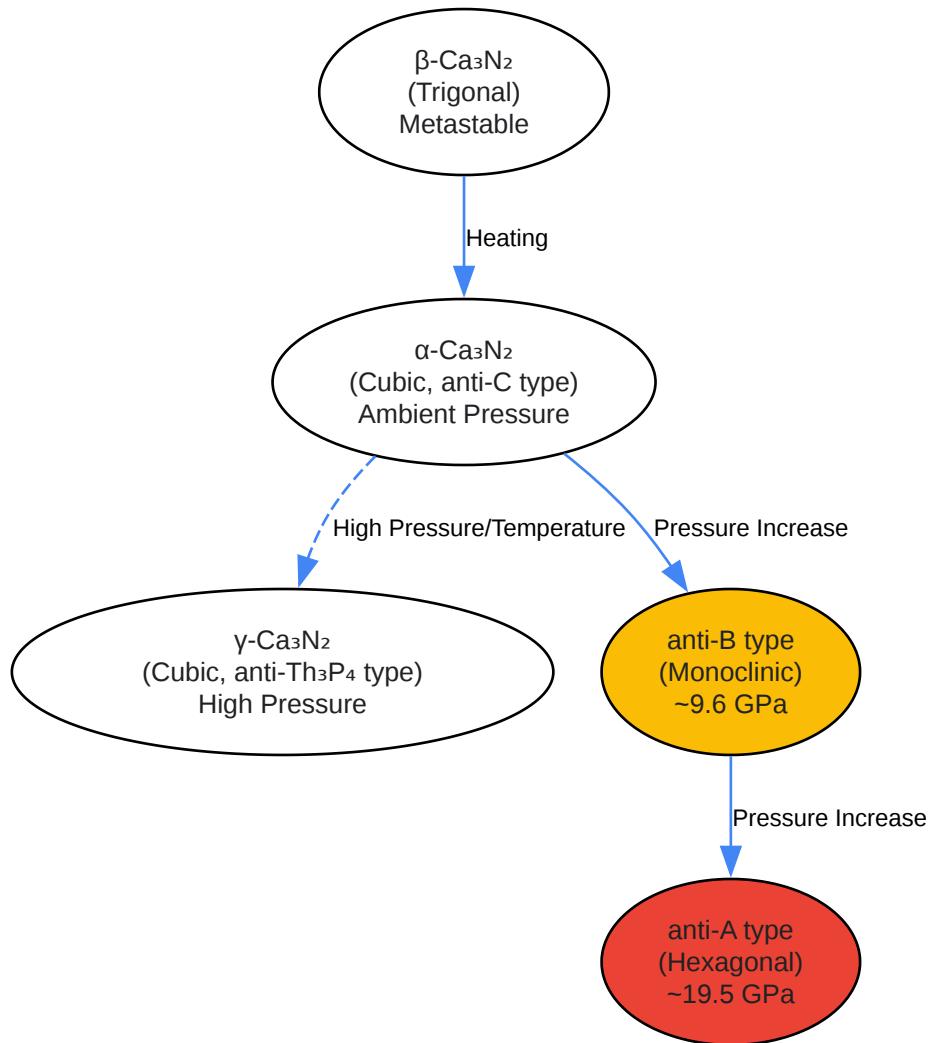
High-Pressure Diffraction Experiments: To investigate the high-pressure behavior of Ca_3N_2 , diamond anvil cells (DACs) are commonly used. The Ca_3N_2 sample is loaded into a small hole in a gasket, which is then placed between two diamond anvils. A pressure-transmitting medium, such as silicone oil or a gas like argon, is also loaded to ensure hydrostatic pressure. The pressure is calibrated using a standard material with a known pressure-dependent property, like the fluorescence of ruby.^[2]

Diffraction Data Collection: Synchrotron angle-dispersive X-ray diffraction (ADX) is a powerful technique for collecting high-quality diffraction data from samples under high pressure.^[2] The high brilliance and collimation of synchrotron radiation allow for short data collection times and


high resolution. For ambient pressure studies, laboratory powder X-ray diffractometers are also utilized.[3]

Rietveld Refinement: The Rietveld method is a full-profile analysis technique used to refine crystal structure parameters from powder diffraction data.[7] The process involves fitting a calculated diffraction pattern to the experimental data by adjusting various parameters, including lattice parameters, atomic positions, and peak profile parameters.[2][8] Software packages such as FullProf are commonly used for Rietveld refinement.[3] The quality of the refinement is assessed by comparing the experimental and calculated profiles and by examining the difference curve.[2]

Visualizations


To better understand the workflow of structural refinement and the relationships between different Ca_3N_2 polymorphs, the following diagrams are provided.

General Workflow for Structural Refinement of Tricalcium Dinitride

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general experimental and analytical workflow for the structural refinement of **tricalcium dinitride** from diffraction data.

Phase Transitions of Tricalcium Dinitride under Pressure

[Click to download full resolution via product page](#)

Caption: A diagram showing the known phase transitions of **tricalcium dinitride** as a function of pressure and temperature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium nitride - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. mp-1047: Ca3N2 (trigonal, R-3c, 167) [legacy.materialsproject.org]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. m.youtube.com [m.youtube.com]
- 8. brockhouse.lightsource.ca [brockhouse.lightsource.ca]
- To cite this document: BenchChem. [Comparison of Crystallographic Data for Tricalcium Dinitride Polymorphs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13399361#structural-refinement-of-tricalcium-dinitride-from-diffraction-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com